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Compound of Interest

Compound Name: Crotonamide

Cat. No.: B015916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Crotonamide, an α,β-unsaturated amide, presents a molecule of interest in organic synthesis

and potentially in the realm of drug discovery. This technical guide provides a thorough

examination of its chemical and physical properties, detailed experimental protocols for its

synthesis and analysis, and an exploration of its known and potential biological activities. While

research directly investigating the specific signaling pathways modulated by crotonamide is

limited, this document consolidates the available data and draws parallels from structurally

related compounds to offer a foundational understanding for future research endeavors. All

quantitative data is presented in structured tables for clarity, and key experimental workflows

are illustrated with diagrams.

Chemical and Physical Properties
Crotonamide, systematically named (2E)-but-2-enamide, is a white to light yellow crystalline

solid. It is the amide derivative of crotonic acid.
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Property Value Reference(s)

CAS Number 625-37-6 [1][2]

Alternate CAS 23350-58-5 [3][4]

Molecular Formula C₄H₇NO [1][2]

Molecular Weight 85.10 g/mol [1][2]

IUPAC Name (2E)-but-2-enamide [1]

Synonyms
trans-2-Butenamide, (E)-

Crotonamide
[1][4]

Physical Properties
Property Value Reference(s)

Melting Point 158-162 °C [1][3]

Boiling Point 218.7 °C at 760 mmHg [2][5]

Density 0.956 g/cm³ [2][5]

Solubility

Slightly soluble in water;

Soluble in methanol, ethanol,

and benzene.

[1][6]

Appearance
White to light yellow crystalline

solid.
[1][3]

Toxicological Data
Test Species Route Value Reference(s)

LD50 Mouse Oral 2724 mg/kg [7]

LD50 Rat Oral 2830 mg/kg [8]
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A common method for the synthesis of crotonamide involves the reaction of crotonyl chloride

with ammonia. A detailed protocol adapted from patent literature is as follows:

Objective: To synthesize crotonamide from crotonic acid.

Materials:

Crotonic acid

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Thionyl chloride (SOCl₂)

Aqueous ammonia solution (25%)

Ice water

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

Magnetic stirrer

Heating mantle

Büchner funnel and flask

Vacuum source

Oven

Procedure:

In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser,

dissolve crotonic acid in dichloromethane.

Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.

Cool the mixture to 0-10 °C using an ice bath.
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Slowly add thionyl chloride dropwise to the cooled solution while stirring. The molar ratio of

crotonic acid to thionyl chloride should be approximately 1:1.6-1.8.[2]

After the addition is complete, continue stirring at 0-10 °C for 1-2 hours to form crotonyl

chloride.

In a separate reaction vessel, place a 25% aqueous ammonia solution and cool it to 0-5 °C.

The molar ratio of the initial crotonic acid to ammonia should be approximately 1:4.5-4.8.[2]

Slowly add the freshly prepared crotonyl chloride solution to the cold ammonia solution

dropwise with vigorous stirring, maintaining the temperature at 0-10 °C.

After the addition is complete, continue stirring for an additional 20-30 minutes at 0-10 °C.

Apply a vacuum to the reaction mixture for 10-20 minutes to remove excess ammonia.

Collect the precipitated white solid (crotonamide) by vacuum filtration using a Büchner

funnel.

Wash the filter cake with a small amount of ice-cold water.

Dry the collected crotonamide in an oven at 60-70 °C to a constant weight.[2]

Synthesis of Crotonamide Purification

Crotonic Acid Crotonyl Chloride Formation

SOCl₂, DMF, DCM
0-10 °C Amidation

Aqueous NH₃

0-10 °C Crotonamide (Crude) Filtration Washing
Ice Water

Drying
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Pure Crotonamide
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Figure 1: Experimental workflow for the synthesis and purification of crotonamide.

Purification by Recrystallization
Objective: To purify crude crotonamide.
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Materials:

Crude crotonamide

Recrystallization solvent (e.g., water, ethanol, or a mixture)

Erlenmeyer flasks

Hot plate

Büchner funnel and flask

Filter paper

Ice bath

Procedure:

Place the crude crotonamide in an Erlenmeyer flask.

Add a minimal amount of the chosen solvent.

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add

more solvent in small portions if necessary to achieve complete dissolution at the boiling

point.

Once dissolved, remove the flask from the heat and allow it to cool slowly to room

temperature.

As the solution cools, the solubility of crotonamide will decrease, leading to the formation of

crystals.

To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of ice-cold solvent.

Allow the crystals to air dry or dry in a desiccator.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b015916?utm_src=pdf-body
https://www.benchchem.com/product/b015916?utm_src=pdf-body
https://www.benchchem.com/product/b015916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Methods
Objective: To confirm the identity and purity of crotonamide.

Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS).

Capillary column suitable for polar compounds (e.g., HP-5MS).

Procedure:

Sample Preparation: Prepare a dilute solution of crotonamide in a suitable volatile solvent

(e.g., dichloromethane or methanol).

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.

GC Separation: Use a temperature program to separate the components of the sample. A

typical program might start at a low temperature, ramp up to a higher temperature, and then

hold.

MS Detection: As the separated components elute from the GC column, they enter the mass

spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the

fragments is detected.

Data Analysis: The resulting mass spectrum is a unique fingerprint of the molecule. Compare

the obtained mass spectrum with a reference library or interpret the fragmentation pattern to

confirm the structure of crotonamide. The retention time from the chromatogram can be

used for quantification and purity assessment.[9][10]

Sample InjectorVaporization GC ColumnSeparation Ion SourceIonization Mass AnalyzerFragmentation & Sorting Detector Data SystemSignal Processing
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Figure 2: General workflow for GC-MS analysis.

Objective: To elucidate the structure of crotonamide.
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Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher).

NMR tubes.

Procedure:

Sample Preparation: Dissolve 5-10 mg of purified crotonamide in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for

crotonamide are:

A doublet for the methyl protons (CH₃).

A multiplet for the vinyl proton adjacent to the methyl group.

A multiplet for the vinyl proton adjacent to the carbonyl group.

A broad singlet for the amide protons (NH₂).

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals are:

A signal for the methyl carbon.

Two signals for the vinyl carbons.

A signal for the carbonyl carbon.

Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to

confirm the structure of (2E)-but-2-enamide.[3][11]

Biological Activity and Signaling Pathways
The biological activity of pure crotonamide has not been extensively studied. However,

research on extracts from various Croton species and structurally related compounds suggests

potential for biological effects.
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Cytotoxic and Anti-Cancer Potential
Extracts from Croton species have demonstrated cytotoxic effects against various cancer cell

lines.[8][12] For instance, an acetone extract of Croton bonplandianus showed an IC₅₀ of 15.68

µg/mL against the A549 lung cancer cell line and was found to induce apoptosis and arrest the

cell cycle at the G2/M phase.[12] Another study on Croton gratissimus leaf extracts reported

inhibition of cancer cell growth through the activation of caspases 3 and 7.[8] While these

studies do not specifically implicate crotonamide, the presence of various bioactive

compounds in these extracts, potentially including related amide structures, suggests that

crotonamide itself may warrant investigation for anti-cancer properties.

Potential Signaling Pathways
Given the lack of direct studies on crotonamide, we can hypothesize potential signaling

pathway interactions based on the activities of other compounds and the chemical nature of

crotonamide as an α,β-unsaturated carbonyl compound, which can act as a Michael acceptor.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and

cell survival.[13][14] Some natural products are known to inhibit the NF-κB pathway.[15] As an

electrophilic species, crotonamide could potentially interact with nucleophilic residues (such as

cysteine) on proteins within the NF-κB signaling cascade, such as IκB kinase (IKK), thereby

inhibiting its activity and preventing the downstream activation of NF-κB.

Figure 3: Hypothesized inhibition of the canonical NF-κB pathway by crotonamide.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for regulating cell

proliferation, differentiation, and apoptosis.[16][17] Various stressors can activate MAPK

pathways, including the p38 and JNK pathways, which are often associated with apoptosis.[18]

It is plausible that crotonamide, as a reactive molecule, could induce cellular stress, leading to

the activation of stress-related MAPK pathways and subsequent apoptosis in susceptible cells.

Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK)

are key proteins in pathways that regulate cell survival, proliferation, and migration.[19][20][21]

[22] Aberrant activation of STAT3 and FAK is common in many cancers. While there is no direct

evidence, inhibitors of these pathways are of significant interest in oncology.[23] Future studies

could explore whether crotonamide or its derivatives could modulate the activity of these

signaling proteins.
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Conclusion and Future Directions
Crotonamide is a well-characterized small molecule with established chemical and physical

properties. Standard organic chemistry techniques can be readily applied for its synthesis,

purification, and analysis. However, a significant knowledge gap exists regarding its biological

activities and mechanism of action. The cytotoxic effects observed in extracts of Croton species

provide a compelling rationale for investigating the specific effects of crotonamide on cancer

cell lines.

Future research should focus on:

Screening crotonamide for cytotoxicity against a panel of cancer cell lines.

Investigating the mechanism of cell death (apoptosis vs. necrosis) induced by crotonamide.

Elucidating the specific molecular targets and signaling pathways modulated by

crotonamide, particularly its potential effects on the NF-κB, MAPK, STAT3, and FAK

pathways.

Exploring structure-activity relationships by synthesizing and testing derivatives of

crotonamide to optimize potential therapeutic effects.

This technical guide serves as a foundational resource to stimulate and guide such future

investigations into the therapeutic potential of crotonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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